

GSK1904529A: A Technical Overview of Preclinical Research Findings

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Compound of Interest

Compound Name: GSK1904529A

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Introduction

GSK1904529A is a potent and selective, orally active, small-molecule inhibitor of the insulin-like growth factor-I receptor (IGF-IR) and the closely related insulin receptor (IR).[1][2][3] Dysregulation of the IGF-IR signaling pathway is a key factor in the development and progression of numerous cancers, including prostate, colon, breast, pancreatic, ovarian, and sarcomas.[1][2][4] This document provides a comprehensive technical guide to the preclinical research findings for **GSK1904529A**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the core signaling pathways and experimental workflows.

Core Mechanism of Action

GSK1904529A is an ATP-competitive inhibitor of both IGF-IR and IR.[3][5] By binding to the kinase domain of these receptors, it blocks their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] The primary signaling pathways inhibited by **GSK1904529A** are the phosphatidylinositol 3-kinase (PI3K)/AKT and the mitogen-activated protein kinase (MAPK) pathways.[1] Inhibition of these pathways ultimately leads to cell cycle arrest, primarily at the G1 phase, and a reduction in cell proliferation.[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **GSK1904529A**.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Value | Reference |
|-------------------------------------------------------------|------------|----------------------------------------|-----------------------|
| IGF-IR | IC50 | 27 nM | [1][2][3][5][6] |
| IR | IC50 | 25 nM | [1][2][3][7][4][5][6] |
| IGF-IR | Ki | 1.6 nM | [3][5] |
| IR | Ki | 1.3 nM | [3][5] |
| Other Kinases (Akt1/2, Aurora A/B, B-Raf, CDK2, EGFR) | IC50 | >100-fold selective for IGF-1R/InsR | [5] |

Table 2: In Vitro Anti-proliferative Activity (IC50)

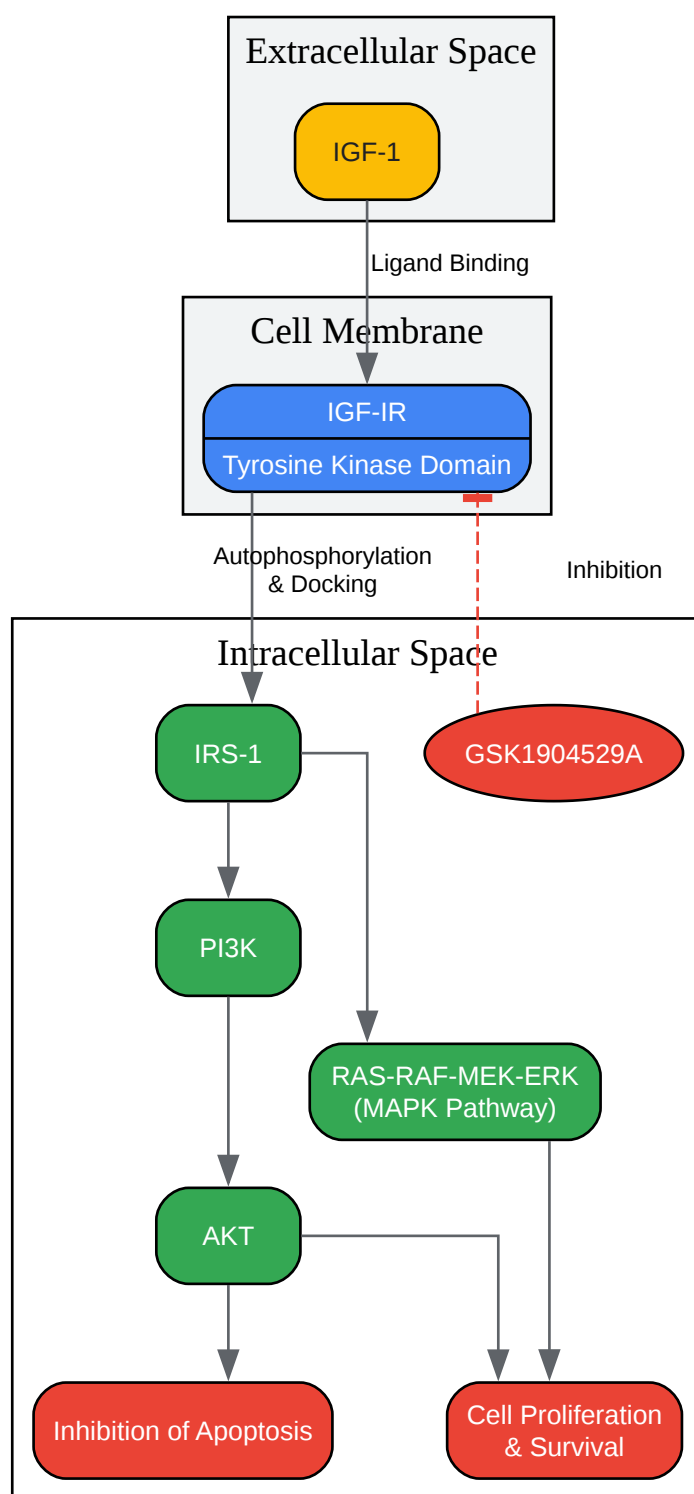
| Cell Line | Cancer Type | IC50 (nM) | Reference |
|--------------|------------------|---------------------|-----------|
| NIH-3T3/LISN | Fibrosarcoma | 60 | [5] |
| TC-71 | Ewing's Sarcoma | 35 | [5] |
| SK-N-MC | Ewing's Sarcoma | 43 | [5] |
| SK-ES | Ewing's Sarcoma | 61 | [5] |
| RD-ES | Ewing's Sarcoma | 62 | [5] |
| NCI-H929 | Multiple Myeloma | Data not quantified | [5] |
| MOLP-8 | Multiple Myeloma | Data not quantified | [5] |
| LP-1 | Multiple Myeloma | Data not quantified | [5] |
| KMS-12-BM | Multiple Myeloma | Data not quantified | [5] |

Table 3: In Vivo Antitumor Efficacy

| Xenograft Model | Dose and Schedule | Tumor Growth Inhibition | Reference |
|-----------------|-----------------------------|-------------------------------------|---------------------|
| NIH-3T3/LISN | 30 mg/kg, p.o., twice daily | 98% | [5] |
| COLO 205 | 30 mg/kg, p.o., once daily | 75% | [5] |
| HT29 | 30 mg/kg | Moderate | [5] |
| BxPC3 | 30 mg/kg | Moderate | [5] |
| U87MG (Glioma) | Not specified | Substantially reduced tumor volumes | [8] |

Signaling Pathway Diagram

The following diagram illustrates the IGF-IR signaling pathway and the point of inhibition by **GSK1904529A**.



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Caption: IGF-IR signaling pathway and **GSK1904529A** inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay

- Objective: To determine the IC₅₀ of **GSK1904529A** against IGF-IR and IR.
- Enzymes: Baculovirus-expressed glutathione S-transferase (GST)-tagged proteins encoding the intracellular domains of IGF-IR (amino acids 957-1367) and IR (amino acids 979-1382) were utilized.^[5]
- Enzyme Activation: Kinases were pre-incubated at a final concentration of 2.7 μ M in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL bovine serum albumin, and 2 mM ATP.^[5]
- Inhibitor Preparation: **GSK1904529A** was dissolved in DMSO to a stock concentration of 10 mmol/L and then serially diluted.^{[1][5]} 100 nL of the diluted compound was dispensed into assay plates.^[5]
- Assay Procedure: The specific kinase assay format (e.g., HTRF, ELISA) was not detailed in the provided results, but would typically involve the addition of the activated enzyme and a substrate to the wells containing the inhibitor, followed by a detection step to measure substrate phosphorylation.
- Data Analysis: IC₅₀ values were calculated from the dose-response curves.

Cell Proliferation Assay

- Objective: To assess the anti-proliferative effects of **GSK1904529A** on various cancer cell lines.
- Cell Lines: A panel of cell lines, including those from solid and hematologic malignancies, were used.^{[1][2]}
- Treatment: Cells were treated with DMSO (vehicle control) or varying concentrations of **GSK1904529A** for a specified duration (e.g., 72 hours).^[5]

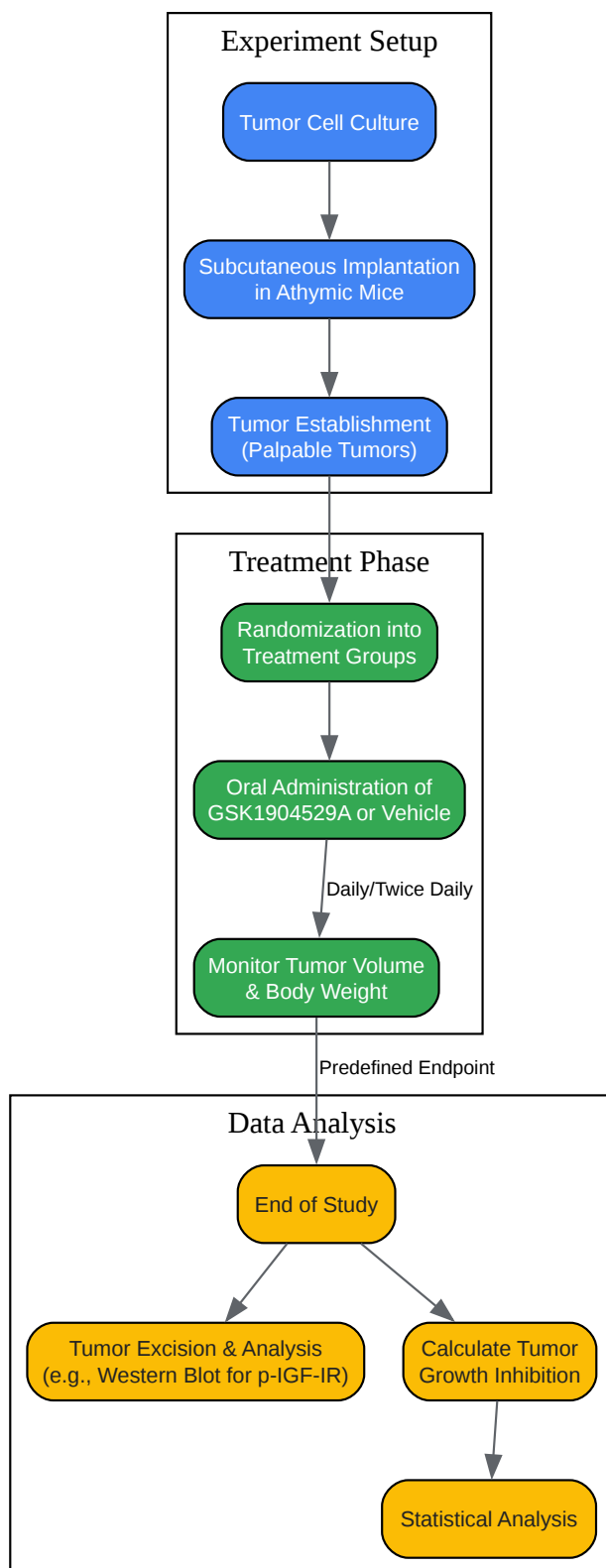
- Assay: Cell viability was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.[\[5\]](#)
- Data Analysis: IC50 values were determined from the resulting dose-response curves.

In Vivo Tumor Xenograft Studies

- Objective: To evaluate the antitumor activity of **GSK1904529A** in a living organism.
- Animal Model: Female athymic nu/nu CD-1 mice were used.[\[1\]](#)
- Tumor Implantation: Human tumor cells (e.g., NIH-3T3/LISN, COLO 205, HT29, BxPC3, U87MG) were implanted subcutaneously into the flank of the mice.[\[5\]](#)[\[8\]](#)
- Drug Formulation and Administration: For in vivo studies, **GSK1904529A** was formulated in 20% sulfobutylether- β -cyclodextrin (pH 3.5).[\[1\]](#)[\[8\]](#) The compound was administered orally.[\[1\]](#)[\[2\]](#)[\[5\]](#)
- Dosing Regimen: Dosing schedules varied, for example, 30 mg/kg once or twice daily.[\[5\]](#)
- Efficacy Endpoint: Tumor growth was monitored over time, and the percentage of tumor growth inhibition was calculated at the end of the study.
- Pharmacodynamic Assessments: Tumor tissue was collected to measure the phosphorylation status of IGF-IR to confirm target engagement in vivo.[\[1\]](#)

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of **GSK1904529A**.



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Caption: In vivo tumor xenograft experimental workflow.

Conclusion

The preclinical data for **GSK1904529A** demonstrate its potent and selective inhibition of the IGF-IR/IR signaling pathway. This activity translates to significant anti-proliferative effects in a range of cancer cell lines and robust antitumor efficacy in in vivo xenograft models.[1][2] Notably, significant antitumor activity was observed at well-tolerated doses with minimal impact on blood glucose levels, a potential concern for IR inhibitors.[1][2] These findings establish **GSK1904529A** as a promising therapeutic candidate for cancers dependent on the IGF-IR signaling pathway.[1][2] Further clinical investigation is warranted to determine its safety and efficacy in human patients.

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